Fluorescein-DBCO
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Overview
Description
Fluorescein-DBCO is a compound that combines fluorescein, a widely used fluorescent dye, with dibenzocyclooctyne (DBCO), a chemical group known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This combination allows for the efficient and specific labeling of azide-tagged biomolecules without the need for copper catalysts, making it particularly useful in biological and medical research .
Mechanism of Action
Target of Action
Fluorescein-DBCO is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are azide-tagged biomolecules . The DBCO group in this compound can react with azide-bearing compounds or biomolecules to form a stable triazole linkage .
Mode of Action
This compound operates through a copper-free click chemistry mechanism . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This interaction results in the formation of a stable triazole linkage .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the formation of antibody-drug conjugates (ADCs) . The DBCO group in this compound reacts with azide groups in biomolecules, leading to the formation of ADCs via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction .
Pharmacokinetics
It is known that the compound is used in vitro for the labeling of cellular target proteins and studying drug-target engagement with drug surrogates in live cells .
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage between the DBCO group in this compound and azide-bearing biomolecules . This enables the synthesis of ADCs and allows for specific labeling of cellular target proteins .
Action Environment
The action of this compound is influenced by the presence of azide-bearing biomolecules, which are necessary for the SPAAC reaction . The reaction occurs under aqueous conditions without the need for a copper catalyst
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-DBCO typically involves the conjugation of fluorescein with dibenzocyclooctyne through a series of chemical reactionsThe reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process typically includes rigorous quality control measures to verify the chemical structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluorescein-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, allowing for the rapid and selective labeling of azide-containing molecules .
Common Reagents and Conditions
The SPAAC reaction involving this compound typically requires azide-tagged biomolecules and can be carried out under mild, aqueous conditions without the need for copper catalysts. This makes the reaction suitable for use in biological systems where copper ions could be toxic .
Major Products Formed
The major product formed from the SPAAC reaction between this compound and azide-tagged biomolecules is a stable triazole linkage, which retains the fluorescent properties of fluorescein and allows for the visualization of the labeled biomolecules .
Scientific Research Applications
Fluorescein-DBCO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Fluorescent Labeling: Used for the fluorescent labeling of proteins, nucleic acids, and other biomolecules, enabling their visualization and tracking in various biological assays.
Molecular Imaging: Utilized in molecular imaging techniques to study cellular processes and disease mechanisms in real-time.
Diagnostic Tools: Incorporated into diagnostic assays for the detection of specific biomolecules or pathogens.
Comparison with Similar Compounds
Fluorescein-DBCO can be compared with other similar compounds that also utilize SPAAC reactions for labeling purposes. Some of these compounds include:
DBCO-Fluor 488: A similar compound that uses fluorescein as the fluorescent dye but may have different spectral properties.
DBCO-Rhodamine 110: Another compound that combines DBCO with rhodamine 110, offering different fluorescence characteristics.
This compound is unique in its combination of fluorescein’s bright fluorescence and DBCO’s efficient SPAAC reactivity, making it a versatile tool for various scientific applications.
Properties
IUPAC Name |
1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3O6S/c43-27-12-15-31-34(20-27)47-35-21-28(44)13-16-32(35)39(31)30-14-11-26(19-29(30)37(46)48-39)41-38(49)40-18-17-36(45)42-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-33(24)42/h1-8,11-16,19-21,43-44H,17-18,22H2,(H2,40,41,49) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEDVMJBPDYXLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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